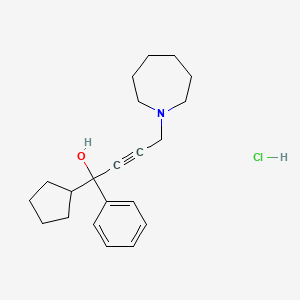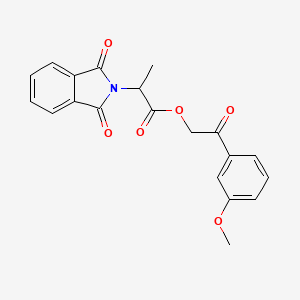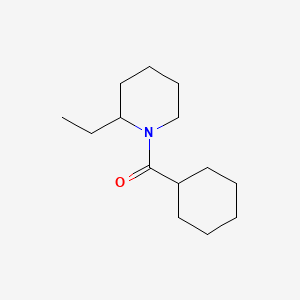![molecular formula C19H20N2O4 B3981007 (4-methoxyphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone](/img/structure/B3981007.png)
(4-methoxyphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone
Vue d'ensemble
Description
(4-methoxyphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone, also known as MNPM, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MNPM is a member of the piperidine family of compounds and is known for its unique chemical structure and properties. In
Mécanisme D'action
The mechanism of action of (4-methoxyphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. This compound has been found to bind to the active site of these enzymes and proteins, preventing them from carrying out their normal functions. This inhibition can lead to a range of biochemical and physiological effects, which we will explore in the next section.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins, leading to changes in cell signaling pathways and gene expression. Additionally, this compound has been found to have antibacterial and antifungal properties, which could have implications for the treatment of infectious diseases. However, the full extent of this compound's effects on biological systems is not yet fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
(4-methoxyphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, this compound has been found to have a range of potential applications in scientific research, making it a promising candidate for further study. However, there are also limitations to the use of this compound in lab experiments. Its mechanism of action is not yet fully understood, and its effects on biological systems are still being explored. Additionally, this compound may have limited solubility in certain solvents, which could impact its use in certain experiments.
Orientations Futures
There are several potential future directions for research on (4-methoxyphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone. One area of focus could be on further exploring its mechanism of action and its effects on biological systems. Additionally, this compound could be studied for its potential applications in the development of new antibiotics or treatments for diseases such as cancer and inflammation. Finally, this compound could be used as a starting point for the development of new compounds with similar chemical structures and properties.
Applications De Recherche Scientifique
(4-methoxyphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone has been found to have potential applications in scientific research. It has been studied for its ability to inhibit the activity of certain enzymes and proteins, which could have implications for the treatment of diseases such as cancer and inflammation. Additionally, this compound has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
(4-methoxyphenyl)-(5-nitro-2-piperidin-1-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-25-16-8-5-14(6-9-16)19(22)17-13-15(21(23)24)7-10-18(17)20-11-3-2-4-12-20/h5-10,13H,2-4,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVKOVAAIKYBFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[2-(4-ethylphenoxy)ethyl]amino}-3-nitro-2H-chromen-2-one](/img/structure/B3980925.png)

![4-fluoro-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B3980938.png)
![1-butyl-3-[2-(2,4-dichlorophenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3980960.png)



![N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B3980983.png)
![2-(4-{3-[4-(2-methyl-4-quinolinyl)-1-piperazinyl]-4-nitrophenyl}-1-piperazinyl)ethanol](/img/structure/B3980986.png)
![1-(3,3-diphenylpropanoyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3980996.png)
![5-[4-(2-methylbenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline](/img/structure/B3981001.png)
![N-[1-(4-ethylphenyl)ethyl]-2-pyridinecarboxamide](/img/structure/B3981002.png)

